molecular formula C12H12F2N2 B11883282 7,8-Difluoro-2-propylquinolin-4-amine CAS No. 1189106-87-3

7,8-Difluoro-2-propylquinolin-4-amine

Cat. No.: B11883282
CAS No.: 1189106-87-3
M. Wt: 222.23 g/mol
InChI Key: RTPDBTSICCWVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoro-2-propylquinolin-4-amine is a chemical compound with the molecular formula C12H12F2N2. It belongs to the class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and industrial processes . The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and stability, making it a valuable target for research and development.

Preparation Methods

The synthesis of 7,8-Difluoro-2-propylquinolin-4-amine involves several key steps:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7,8-Difluoro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7,8-Difluoro-2-propylquinolin-4-amine can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1189106-87-3

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

7,8-difluoro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12F2N2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

RTPDBTSICCWVKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.